molecular formula C8H5BrF3NO2 B2973986 2-Amino-4-bromo-3-(trifluoromethyl)benzoic acid CAS No. 1805624-14-9

2-Amino-4-bromo-3-(trifluoromethyl)benzoic acid

Cat. No.: B2973986
CAS No.: 1805624-14-9
M. Wt: 284.032
InChI Key: NRXLWROYVUDNPL-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5BrF3NO2. It is characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-3-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-Amino-3-(trifluoromethyl)benzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution Products: Various substituted benzoic acids.

    Oxidation Products: Nitrobenzoic acids.

    Reduction Products: Aminobenzoic acids.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

2-Amino-4-bromo-3-(trifluoromethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-3-(trifluoromethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-bromo-3-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of both bromine and trifluoromethyl groups makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-amino-4-bromo-3-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-4-2-1-3(7(14)15)6(13)5(4)8(10,11)12/h1-2H,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXLWROYVUDNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)N)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805624-14-9
Record name 2-amino-4-bromo-3-(trifluoromethyl)benzoic acid
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